N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide
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Overview
Description
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-(oxolan-3-yl)hydrazine with 1-phenylbutan-2-one under acidic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a catalyst such as acetic acid at elevated temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The reaction conditions are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazol-5-amine
- N-[(1-aryl-3-phenyl-pyrazol-4-yl)methylene]-2-(halo-o-hydroxyphenyl)hydrazide
Uniqueness
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-2-phenylbutanamide stands out due to its unique oxolan-3-yl substituent, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrazole derivatives and contributes to its potential as a versatile compound in various applications .
Properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]-2-phenylbutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-2-16(13-6-4-3-5-7-13)17(21)19-14-10-18-20(11-14)15-8-9-22-12-15/h3-7,10-11,15-16H,2,8-9,12H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSBZRKDDZJLEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CN(N=C2)C3CCOC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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